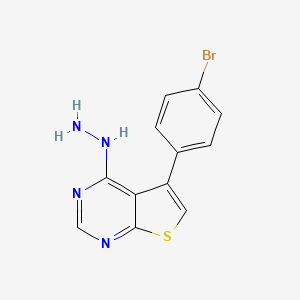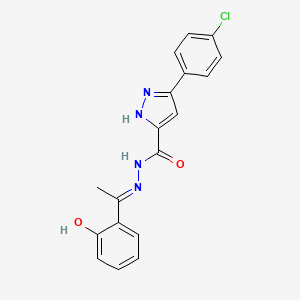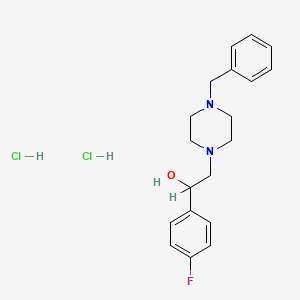![molecular formula C22H20BrNO8 B11973398 Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate CAS No. 17247-10-8](/img/structure/B11973398.png)
Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl-8-brom-4a-methyl-4aH-pyrido[1,2-a]chinolin-1,2,3,4-tetracarboxylat ist eine komplexe organische Verbindung mit der Summenformel C22H20BrNO8 . Diese Verbindung gehört zur Klasse der Pyridochinolinderivate, die für ihre vielfältigen biologischen und chemischen Eigenschaften bekannt sind. Das Vorhandensein mehrerer funktioneller Gruppen, darunter Brom und Estergruppen, macht diese Verbindung zu einem vielseitigen Kandidaten für verschiedene chemische Reaktionen und Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tetramethyl-8-brom-4a-methyl-4aH-pyrido[1,2-a]chinolin-1,2,3,4-tetracarboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Kondensation geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Zum Beispiel kann die Reaktion die Verwendung von bromierten Chinolinderivaten und Tetramethylestern in Gegenwart eines Katalysators beinhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, darunter die Verwendung von kontinuierlichen Fließreaktoren, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um die Effizienz des Syntheseprozesses zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetramethyl-8-brom-4a-methyl-4aH-pyrido[1,2-a]chinolin-1,2,3,4-tetracarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder zu verändern.
Substitution: Das Bromatom in der Verbindung kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Reaktionsbedingungen, einschließlich Temperatur und Lösungsmittelwahl, sind auf die gewünschte Transformation zugeschnitten .
Haupterzeugnisse
Die Haupterzeugnisse, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinolinderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können .
Wissenschaftliche Forschungsanwendungen
Tetramethyl-8-brom-4a-methyl-4aH-pyrido[1,2-a]chinolin-1,2,3,4-tetracarboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebswirkungen.
Medizin: Erforscht auf seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der gezielten Ansprache spezifischer biologischer Pfade.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Tetramethyl-8-brom-4a-methyl-4aH-pyrido[1,2-a]chinolin-1,2,3,4-tetracarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .
Wissenschaftliche Forschungsanwendungen
Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4A,8-Dimethyl-4aH-pyrido[1,2-a]chinolin-1,2,3,4-tetracarboxylat
- 6-Phenyl-2H-azepino[1,2-a]chinolin-7,8,9,10-tetracarboxylat
- 6,7,8,9-Tetrahydro-2H-chinolizin-1,2,3,4-tetracarboxylat
Einzigartigkeit
Tetramethyl-8-brom-4a-methyl-4aH-pyrido[1,2-a]chinolin-1,2,3,4-tetracarboxylat ist durch das Vorhandensein des Bromatoms und mehrerer Estergruppen einzigartig, die eine eindeutige chemische Reaktivität und potenzielle biologische Aktivitäten verleihen. Diese Merkmale unterscheiden es von anderen ähnlichen Verbindungen und machen es zu einem wertvollen Kandidaten für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
17247-10-8 |
|---|---|
Molekularformel |
C22H20BrNO8 |
Molekulargewicht |
506.3 g/mol |
IUPAC-Name |
tetramethyl 8-bromo-4a-methylbenzo[f]quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C22H20BrNO8/c1-22-9-8-11-10-12(23)6-7-13(11)24(22)17(21(28)32-5)15(19(26)30-3)14(18(25)29-2)16(22)20(27)31-4/h6-10H,1-5H3 |
InChI-Schlüssel |
YYPDKBWJCVVLKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C=CC3=C(N1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)

![Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11973328.png)

![9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973340.png)


![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)


![3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11973380.png)
![4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973382.png)
![(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid](/img/structure/B11973389.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11973390.png)
